Pictilisib

Vue d'ensemble

Description

Il est actuellement étudié pour son potentiel dans le traitement de divers types de cancer, notamment les tumeurs solides, le cancer du sein et le lymphome non hodgkinien . Le pictilisib agit en ciblant la voie PI3K, qui est souvent dérégulée dans les cellules cancéreuses, conduisant à une croissance et une survie cellulaires incontrôlées .

Méthodes De Préparation

La synthèse du pictilisib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les méthodes de production industrielle du this compound sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Le pictilisib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications du noyau thiénopyrimidine et de ses substituants .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier la voie PI3K et son rôle dans la signalisation cellulaire . En biologie, le this compound est utilisé dans la recherche sur la biologie des cellules cancéreuses et le développement de thérapies ciblées . En médecine, il est étudié dans des essais cliniques pour son potentiel à traiter divers types de cancer . De plus, le this compound a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité des phosphatidylinositol-3-kinases (PI3K) de classe I, qui sont des enzymes clés de la voie de signalisation PI3K/AKT/cible mammalienne de la rapamycine (mTOR) . Cette voie régule divers processus cellulaires, notamment la croissance, la survie, le métabolisme et l'angiogenèse . En inhibant PI3K, le this compound perturbe ces processus, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires du this compound comprennent les isoformes p110α, p110β, p110δ et p110γ de PI3K .

Applications De Recherche Scientifique

Pictilisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular signaling . In biology, this compound is employed in research on cancer cell biology and the development of targeted therapies . In medicine, it is being investigated in clinical trials for its potential to treat various types of cancer . Additionally, this compound has applications in the pharmaceutical industry for the development of new anticancer drugs .

Mécanisme D'action

Pictilisib exerts its effects by inhibiting the activity of class I phosphatidylinositol-3-kinases (PI3K), which are key enzymes in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates various cellular processes, including growth, survival, metabolism, and angiogenesis . By inhibiting PI3K, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include the p110α, p110β, p110δ, and p110γ isoforms of PI3K .

Comparaison Avec Des Composés Similaires

Le pictilisib est unique parmi les inhibiteurs de PI3K en raison de son inhibition double à la fois de PI3K et de mTOR . Des composés similaires comprennent l'alpelisib, le buparlisib et l'idelalisib, qui ciblent également la voie PI3K, mais diffèrent en termes de sélectivité et de puissance . L'alpelisib, par exemple, est sélectif pour l'isoforme p110α de PI3K, tandis que l'idelalisib est sélectif pour l'isoforme p110δ . La capacité du this compound à inhiber plusieurs isoformes de PI3K, ainsi que mTOR, en fait un agent anticancéreux polyvalent et potentiellement plus efficace .

Activité Biologique

Pictilisib (GDC-0941) is an oral, potent, and selective inhibitor of Class I phosphatidylinositol-3-kinases (PI3K), a key pathway frequently deregulated in various cancers. This compound has been the subject of extensive research due to its potential as an anticancer therapeutic agent.

This compound exerts its biological activity primarily by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.

Pharmacodynamics

Research indicates that this compound significantly suppresses levels of phosphorylated AKT (Ser 473) in both platelet-rich plasma and tumor tissues, achieving over 90% suppression at the maximum tolerated dose (MTD) . This suppression correlates with decreased glucose metabolism as evidenced by a reduction in F-FDG uptake in positron emission tomography (PET) scans, confirming its on-target pharmacodynamic activity .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated substantial antitumor activity. For instance, in human tumor xenograft models, it achieved 98% growth inhibition in glioblastoma and 80% inhibition in ovarian cancer at an oral dose of 150 mg/kg . Additionally, it has been shown to enhance the sensitivity of osteosarcoma cells to doxorubicin by inducing G0/G1-S phase cell cycle arrest while simultaneously preventing tumor-related osteolysis through inhibition of osteoclast differentiation .

Phase I Trials

The first-in-human Phase I study evaluated this compound's safety and efficacy among patients with advanced solid tumors. A total of 60 patients were treated with doses ranging from 15 mg to 450 mg daily. The study found that this compound was well-tolerated with manageable side effects such as nausea and rash . The recommended Phase II dose was determined to be 330 mg once daily based on its pharmacokinetic profile and preliminary evidence of antitumor activity .

Case Studies

- Melanoma Patient : A patient with V600E BRAF mutant melanoma exhibited a partial response after treatment with this compound, highlighting its potential effectiveness in specific genetic contexts.

- Ovarian Cancer Patient : Another case involved a patient with platinum-refractory epithelial ovarian cancer showing PTEN loss and PIK3CA amplification who also demonstrated a partial response .

Combination Therapies

This compound has been investigated for use in combination with other therapies. In hormone receptor-positive breast cancer, adding this compound to standard treatments resulted in a doubling of progression-free survival rates among certain patient cohorts .

Summary of Findings

| Study Type | Findings |

|---|---|

| Preclinical | Inhibition of tumor growth by up to 98% in xenograft models; enhanced sensitivity to doxorubicin; inhibition of osteoclast differentiation. |

| Phase I Trials | Well-tolerated up to 450 mg; pharmacodynamic effects confirmed via AKT suppression; recommended Phase II dose is 330 mg daily. |

| Case Studies | Partial responses observed in melanoma and ovarian cancer patients; significant modulation of metabolic markers. |

Propriétés

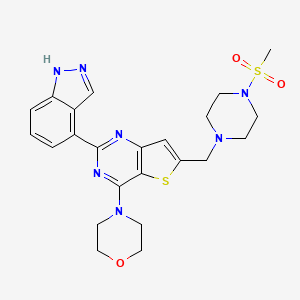

IUPAC Name |

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJUOCFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241930 | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957054-30-7 | |

| Record name | Pictilisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pictilisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pictilisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICTILISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.